4-Chloro-3-(difluoromethoxy)phenylboronic acid
Overview
Description
4-Chloro-3-(difluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BClF2O3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active molecules, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed, distributed within the body, metabolized, and excreted .
Result of Action
Given the compound’s potential to interact with various biological targets, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(difluoromethoxy)phenylboronic acid . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)phenylboronic acid typically involves the reaction of 4-chloro-3-(difluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: The reaction is usually carried out at low temperatures, around -78°C, to ensure the stability of the Grignard reagent.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Hydrolysis: The final step involves hydrolysis with water or dilute acid to yield the boronic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or toluene are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
4-Chloro-3-(difluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-Chloro-3-(trifluoromethoxy)phenylboronic acid
- 4-Chloro-3-(methoxy)phenylboronic acid
Uniqueness
4-Chloro-3-(difluoromethoxy)phenylboronic acid is unique due to the presence of both chloro and difluoromethoxy groups, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[4-chloro-3-(difluoromethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPNSZAVNTVOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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